4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime
Description
4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime is a nitroaromatic compound featuring a benzylsulfanyl substituent at the 4-position, a nitro group at the 3-position, and an oxime functional group derived from the aldehyde moiety.
Properties
IUPAC Name |
(NE)-N-[(4-benzylsulfanyl-3-nitrophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-15-9-12-6-7-14(13(8-12)16(18)19)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETBIGPNTSZNJQ-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C=NO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime typically involves multiple steps:
Formylation: The formylation of the nitrobenzylsulfanyl compound can be carried out using the Vilsmeier-Haack reaction, which involves the reaction of the compound with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group.
Oximation: The final step involves the conversion of the aldehyde group to an oxime. This can be achieved by reacting the formylated compound with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The oxime group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzylsulfanyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H12N2O3S
- Molar Mass : 288.32 g/mol
- CAS Number : 303996-22-7
The compound features a benzyl sulfanyl group attached to a nitrobenzene ring, which contributes to its reactivity and potential biological activity.
Organic Synthesis
4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and condensation reactions.
Table 1: Synthetic Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Replacement of the oxime group with nucleophiles | New oxime derivatives |
| Condensation | Formation of larger molecular structures | Polymeric materials |
| Reduction | Conversion of nitro to amino groups | Amino derivatives |
Medicinal Chemistry
The compound has shown potential as a lead compound in drug development, particularly due to its ability to interact with biological targets. Research indicates that it may possess antimicrobial and anticancer properties.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.
The compound's structure allows it to interact with specific enzymes and receptors, making it a candidate for further biological studies. Preliminary research indicates possible enzyme inhibition, which could lead to therapeutic applications.
Table 2: Biological Activities Associated with this compound
| Activity Type | Targeted Enzyme/Receptor | Effect |
|---|---|---|
| Enzyme Inhibition | Aldose Reductase | Reduced glucose metabolism |
| Antimicrobial | Bacterial Cell Wall Synthesis | Inhibition of bacterial growth |
| Anticancer | Apoptosis Pathways | Induction of cancer cell death |
Mechanism of Action
The mechanism of action of 4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors through its functional groups. The nitro group can participate in redox reactions, while the oxime group can form hydrogen bonds or act as a nucleophile in biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime and its analogs:
Key Observations:
Substituent Effects: Electronic Properties: The nitro group at the 3-position is strongly electron-withdrawing, polarizing the aromatic ring and enhancing the electrophilicity of the aldehyde-derived oxime. Substitutions on the sulfanyl group (e.g., p-tolyl, chlorophenyl) modulate solubility and steric effects. Steric Hindrance: Bulkier substituents (e.g., benzyl vs. p-tolyl) may reduce reactivity in nucleophilic addition reactions involving the oxime group.
Physicochemical Properties :
- The p-tolylsulfanyl derivative (CAS 477852-05-4) is reported as a liquid at room temperature, whereas other analogs lack explicit data on melting points or solubility. This suggests that alkyl or aryl substituents significantly affect phase behavior .
- Molecular weights range from ~288 (p-tolyl) to 370 g/mol (trifluoromethylbenzyl), with heavier variants likely exhibiting lower aqueous solubility .
Applications: The p-tolylsulfanyl compound is explicitly noted for R&D and commercial synthesis, implying utility in scalable processes . Chlorinated derivatives (e.g., 4-chlorophenyl, 2-chlorobenzyl) may be explored for pesticidal or herbicidal activity due to the bioactivity of nitroaromatics .
Synthetic Accessibility :
- The benzylsulfanyl group is synthetically versatile, allowing facile modification via nucleophilic aromatic substitution or oxidation to sulfone/sulfoxide derivatives.
Limitations in Available Data:
- Melting points, solubility, and toxicity profiles are largely unreported for these compounds, necessitating further experimental characterization.
Biological Activity
4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime, a compound with the molecular formula , has garnered interest in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula :
- CAS Number : 303996-22-7
- Molar Mass : 280.32 g/mol
The compound features a benzylsulfanyl group and a nitro group attached to a benzenecarbaldehyde oxime, which may contribute to its biological activity through various mechanisms.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, inhibiting the growth of various bacterial strains.
- Anticancer Properties : There is emerging evidence that it may exhibit anticancer effects by inducing apoptosis in cancer cell lines.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases related to enzyme overactivity.
The biological effects of this compound are thought to arise from its interaction with cellular targets. The nitro group can participate in redox reactions, potentially leading to oxidative stress in target cells. Additionally, the sulfanyl group may facilitate interactions with thiol-containing proteins, influencing various signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of aldose reductase |
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of this compound, researchers treated various cancer cell lines with different concentrations of the compound. Results indicated significant cytotoxicity at higher concentrations, suggesting that the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| HeLa (Cervical) | 12.5 | Caspase activation |
| A549 (Lung) | 18.0 | Mitochondrial dysfunction |
Q & A
Q. What ethical and safety protocols are critical for handling this compound?
Q. How to design a robust structure-activity relationship (SAR) study for derivatives?
- Methodological Answer : Systematically vary substituents (e.g., benzylsulfanyl → methylsulfanyl) and use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity. Include 3D-QSAR models (e.g., CoMFA) for spatial insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
